molecular formula C11H12O2 B11911789 (R)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

(R)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11911789
M. Wt: 176.21 g/mol
InChI Key: CREVFIPIRJCEIY-MRVPVSSYSA-N
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Description

®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by hydroxymethylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation. It can be used as a substrate to investigate the activity of specific enzymes and their mechanisms.

Medicine

In medicinal chemistry, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects, making it a candidate for drug development.

Industry

In the material science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
  • 3-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(Hydroxymethyl)-2,3-dihydro-1H-benzofuran-1-one

Uniqueness

®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone core, which provides distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m1/s1

InChI Key

CREVFIPIRJCEIY-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CC(=O)C2=CC=CC=C21)CO

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)CO

Origin of Product

United States

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